molecular formula C37H40N2O4 B018702 1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 111038-44-9

1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B018702
CAS No.: 111038-44-9
M. Wt: 576.7 g/mol
InChI Key: YCKODJGOTHLQFP-UHFFFAOYSA-N
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Description

1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the benzopyran core, followed by the introduction of the piperazine moiety and subsequent functionalization to achieve the final product. Common reagents and conditions include:

    Starting Materials: Benzopyran derivatives, piperazine, phenol derivatives.

    Reagents: Methoxy groups, dimethyl groups, phenyl groups.

    Conditions: Catalysts, solvents, temperature control, and purification steps.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods are employed.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, ion channels.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanol derivatives: Compounds with similar piperazine and ethanol moieties.

    Benzopyran derivatives: Compounds with similar benzopyran structures.

Uniqueness

1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

111038-44-9

Molecular Formula

C37H40N2O4

Molecular Weight

576.7 g/mol

IUPAC Name

1-[4-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C37H40N2O4/c1-37(2)36(28-10-6-4-7-11-28)35(33-19-18-32(41-3)24-34(33)43-37)27-14-16-31(17-15-27)42-26-30(40)25-38-20-22-39(23-21-38)29-12-8-5-9-13-29/h4-19,24,30,40H,20-23,25-26H2,1-3H3

InChI Key

YCKODJGOTHLQFP-UHFFFAOYSA-N

SMILES

CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC=CC=C5)O)C6=CC=CC=C6)C

Canonical SMILES

CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC=CC=C5)O)C6=CC=CC=C6)C

Synonyms

1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-b enzopyran-4-yl)phenoxy)methyl)-4-phenyl-

Origin of Product

United States

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